molecular formula C10H9BrN2S B13304973 N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine

N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine

Cat. No.: B13304973
M. Wt: 269.16 g/mol
InChI Key: SRVKVDRJCFKXAX-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine is a chemical compound with the molecular formula C10H9BrN2S It is characterized by the presence of a bromothiophene group attached to a pyridin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with pyridin-3-amine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyridin-3-amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine
  • N-[(3-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

Uniqueness

N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine is unique due to the specific positioning of the bromine atom and the thiophene ring, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can be leveraged in the design of molecules with tailored properties for specific applications.

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C10H9BrN2S/c11-9-3-5-14-10(9)7-13-8-2-1-4-12-6-8/h1-6,13H,7H2

InChI Key

SRVKVDRJCFKXAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=C(C=CS2)Br

Origin of Product

United States

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